molecular formula C13H16O B155045 alpha-Butylcinnamaldehyde CAS No. 7492-44-6

alpha-Butylcinnamaldehyde

Cat. No.: B155045
CAS No.: 7492-44-6
M. Wt: 188.26 g/mol
InChI Key: GFBCBQNBXRPRQD-UHFFFAOYSA-N
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Description

Alpha-Butylcinnamaldehyde: is an organic compound with the molecular formula C13H16O . It is known for its characteristic floral odor, reminiscent of jasmine and lily. This compound is used primarily in the fragrance industry due to its pleasant scent. It is also known by its IUPAC name, 2-benzylidenehexanal .

Mechanism of Action

Target of Action

Alpha-Butylcinnamaldehyde is primarily used as a flavoring agent . It is also used in biological studies to evaluate the structure-activity relationships for selected fragrance allergens in relation to contact dermatitis . .

Mode of Action

It is known that the compound interacts with its targets to produce a characteristic floral (jasmine-, lily-like) odor .

Biochemical Pathways

It is known that the compound plays a role in the generation of characteristic odors, suggesting that it may interact with olfactory receptors and influence signal transduction pathways related to smell .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in oils . This suggests that it may have good bioavailability in lipid-rich environments.

Result of Action

The primary result of this compound’s action is the generation of a characteristic floral odor . This makes it a valuable ingredient in the formulation of fragrances and flavorings.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Furthermore, its use in fragrances and flavorings suggests that it may be sensitive to factors such as temperature and pH, which can influence the volatility and stability of the compound.

Biochemical Analysis

Biochemical Properties

Alpha-Butylcinnamaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor to this compound . This interaction is crucial for the biosynthesis of phenylpropanoids, which are essential for plant defense mechanisms and structural integrity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antioxidant properties, which help in reducing oxidative stress in cells . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Its impact on cellular metabolism includes the regulation of lipid metabolism, which can be beneficial in managing hyperlipidemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . It also binds to nuclear receptors, modulating the transcription of genes associated with oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures and humidity . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been found to exhibit beneficial effects such as reducing oxidative stress and inflammation . At high doses, this compound can cause adverse effects, including toxicity and damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin . The compound interacts with enzymes such as PAL and cinnamate-4-hydroxylase, which are essential for the conversion of phenylalanine to cinnamic acid and its subsequent derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich regions due to its lipophilic nature . The compound’s distribution is influenced by its interaction with cellular transporters, which facilitate its movement across cell membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . These modifications can influence the compound’s stability and efficacy in exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Butylcinnamaldehyde can be synthesized through the aldol condensation of butanal and benzaldehyde . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Alpha-Butylcinnamaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the butyl group. It is also used in fragrances and has similar biological activities.

    Hexylcinnamaldehyde: Similar structure with a hexyl group instead of a butyl group. It is used in fragrances and has similar applications.

    Phenylacetaldehyde: Similar in structure but with a different functional group. .

Uniqueness: Alpha-Butylcinnamaldehyde is unique due to its specific floral odor and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a versatile compound in both research and industry .

Properties

IUPAC Name

2-benzylidenehexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-3-7-13(11-14)10-12-8-5-4-6-9-12/h4-6,8-11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCBQNBXRPRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052490
Record name alpha-Butylcinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellowish oily liquid, green-oily-herbaceous odour
Record name alpha-Butylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name alpha-Butylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.984
Record name alpha-Butylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7492-44-6
Record name α-Butylcinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7492-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Butylcinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-butylcinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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